molecular formula C17H19NO2 B4462723 N-(3-methylbenzyl)-2-phenoxypropanamide

N-(3-methylbenzyl)-2-phenoxypropanamide

Cat. No.: B4462723
M. Wt: 269.34 g/mol
InChI Key: WOODQGJGSQKXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methylbenzyl)-2-phenoxypropanamide is a propanamide derivative featuring a 3-methylbenzyl group attached to the nitrogen atom and a phenoxy substituent at the second carbon of the propanamide backbone.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-7-6-8-15(11-13)12-18-17(19)14(2)20-16-9-4-3-5-10-16/h3-11,14H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOODQGJGSQKXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Propanamide Derivatives with Varied Substituents

2-[(3-Fluorophenyl)amino]-N-phenylpropanamide (C₁₅H₁₅FN₂O)
  • Key Differences: Replaces the phenoxy group with a 3-fluorophenylamino substituent and lacks the 3-methylbenzyl group.
  • The absence of the 3-methylbenzyl group may reduce lipophilicity .
N-Benzhydryl-2-(N’-Methyl-N’-Hydroxyureido)-L-3-Phenylpropanamide
  • Key Differences : Incorporates a benzhydryl group and a hydroxyureido side chain.
  • Implications: The hydroxyureido moiety may confer antioxidant activity, as seen in hydroxamic acids (). The target compound’s phenoxy group might instead favor π-π interactions in biological targets .
2-Amino-N-(3-Methylbutan-2-yl)-3-Phenylpropanamide (C₁₄H₂₂N₂O)
  • Key Differences: Features an amino group at C2 and a phenyl group at C3.

Compounds with 3-Methylbenzyl Substituents

5-Methyl-1-(5-(3-Methylbenzyl)Thiazol-2-yl)-1H-1,2,3-Triazole-4-Carboxylic Acid
  • Key Differences : Integrates the 3-methylbenzyl group into a triazole-thiazole scaffold.
  • Implications : Demonstrated 40% growth inhibition in NCI-H522 lung cancer cells (). The target compound’s propanamide backbone might offer conformational flexibility for binding to similar targets .
N-(3-Methylbenzyl)Piperazine Dihydrochloride
  • Key Differences : A piperazine derivative rather than a propanamide.

Benzamide Derivatives with Directing Groups

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
  • Key Differences : A benzamide with a hydroxy-tert-butyl group.
  • Implications: The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization (). The target compound’s phenoxy group could similarly coordinate metals, enabling catalytic applications .

Functional Group Compatibility

  • The 3-methylbenzyl group’s stability under acidic/basic conditions (as in ’s quinoline derivatives) implies robustness in diverse synthetic environments .

Antiproliferative Activity

  • Compounds with 3-methylbenzyl-thiazol motifs () show activity against lung and kidney cancers. The target compound’s phenoxy group may modulate similar pathways, warranting cytotoxicity screening .

Antioxidant Potential

  • Hydroxamic acids in exhibit radical-scavenging activity. The phenoxy group in the target compound could contribute to antioxidant effects via hydrogen donation .

Physicochemical Properties

Compound Molecular Weight Key Substituents Lipophilicity (Predicted)
N-(3-Methylbenzyl)-2-phenoxypropanamide ~283.35 g/mol Phenoxy, 3-methylbenzyl High (logP ~3.5)
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide 258.29 g/mol 3-Fluorophenylamino Moderate (logP ~2.8)
5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-triazole-4-carboxylic acid ~328.38 g/mol 3-Methylbenzyl, triazole-thiazol Moderate (logP ~2.5)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylbenzyl)-2-phenoxypropanamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylbenzyl)-2-phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.